(Z)-alpha-Phenylcinnamic acid

ion transport chloride channel intestinal physiology

This (Z)-alpha-Phenylcinnamic acid (CAS 91-47-4) is the cis-configured stereoisomer, not the E-isomer. Its Z-geometry imparts distinct stereoelectronic and biological profiles: uncompetitive inhibition of conductive chloride transport in intestinal epithelia, interference with fungal amino acid pathways, and utility as a stereodefined precursor for cis-stilbenes or asymmetric hydrogenation. The trans-isomer cannot substitute for these stereospecific applications. Ensure your research integrity by ordering the stereochemically verified (Z)-isomer.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 91-47-4
Cat. No. B181175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-alpha-Phenylcinnamic acid
CAS91-47-4
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11-
InChIKeyBIDDLDNGQCUOJQ-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-alpha-Phenylcinnamic Acid (CAS 91-47-4): cis-2,3-Diphenylpropenoic Acid Chemical Identity and Procurement Context


(Z)-alpha-Phenylcinnamic acid (CAS 91-47-4), also known as cis-2,3-diphenylpropenoic acid, is a stereoisomer of alpha-phenylcinnamic acid belonging to the cinnamic acid derivative class [1]. It is a phenylpropanoid with the molecular formula C15H12O2 and appears as an off-white crystalline solid [2]. The compound is characterized by its cis (Z) configuration of the phenyl substituents across the α,β-unsaturated carboxylic acid backbone, which imparts distinct stereoelectronic properties compared to its trans (E) counterpart [1]. It is listed in authoritative chemical databases including PubChem (CID 700622) and FDA's UNII (4773342A48) [3].

Why (Z)-alpha-Phenylcinnamic Acid Cannot Be Simply Substituted by Other Cinnamic Acid Derivatives


Although (Z)-alpha-phenylcinnamic acid shares the cinnamic acid scaffold with numerous analogues, its substitution in research or industrial applications is not straightforward due to three key differentiating factors: (1) stereoisomerism—the (Z) (cis) configuration produces distinct biological activity profiles compared to the (E) (trans) isomer [1]; (2) target specificity—alpha-phenylcinnamic acid exhibits unique inhibition of conductive chloride transport with uncompetitive kinetics that differs from structurally related blockers [2]; and (3) biological divergence—the compound demonstrates antifungal activity via interference with amino acid and secondary metabolite pathways that are not uniformly shared by other cinnamic acid derivatives [3]. These evidence-based distinctions preclude simple interchangeability in experimental systems.

Quantitative Differentiation of (Z)-alpha-Phenylcinnamic Acid: Head-to-Head and Cross-Study Comparisons


Conductive Chloride Channel Inhibition: Uncompetitive Kinetics and Selectivity Profile Relative to Diphenylamine-2-carboxylate, NPEB, and SITS

Alpha-phenylcinnamate acts as an uncompetitive inhibitor of conductive chloride transport in porcine jejunal brush-border membrane vesicles, achieving approximately 50% inhibition at 2.5 mM [1]. In direct comparative studies, alpha-phenylcinnamate showed a distinct inhibition pattern: it had the least effect on Cl-HCO3 exchange among tested inhibitors (diphenylamine-2-carboxylate, NPEB, and SITS) at concentrations that reduced conductance activity, and it did not reduce Cl uptake driven solely by a chemical gradient, unlike the other inhibitors which strongly inhibited this mode [1]. The uncompetitive kinetic mechanism, requiring the presence of the normal Cl ligand for binding, further distinguishes it from other chloride channel blockers [1].

ion transport chloride channel intestinal physiology

Antifungal Activity Against Colletotrichum gloeosporioides: Efficacy in Postharvest Disease Control Compared to Untreated Controls

α-Phenylcinnamic acid (α-PA) was found effective in controlling postharvest anthracnose on mango fruit caused by Colletotrichum gloeosporioides [1]. The compound strongly inhibited conidia germination, germ tube elongation, and appressorium formation of the pathogen [1]. Transcriptomic and metabolomic analyses revealed that α-PA altered the expression of 1477 genes and the content of 198 metabolites, interfering with amino acid biosynthesis and secondary metabolite pathways, including a reduction in melanin biosynthesis [1]. While no direct EC50 comparison to a standard fungicide is provided in the study, the efficacy in disease reduction was demonstrated in treated mango fruit relative to untreated controls [1].

antifungal postharvest pathology agricultural applications

Stereochemical Differentiation: (Z)-Isomer vs. (E)-Isomer in Biological and Chemical Applications

The (Z)-alpha-phenylcinnamic acid (cis-isomer, CAS 91-47-4) differs stereochemically from its (E)-counterpart (trans-isomer, CAS 91-48-5), with the two phenyl groups positioned on the same side of the double bond [1]. This cis configuration imparts distinct physicochemical properties and potentially different biological recognition. For example, while the trans-isomer has been reported as a selective non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3) , the specific activity of the cis-isomer on this target may differ due to altered molecular geometry. The cis-isomer also serves as a key intermediate in the synthesis of stilbene derivatives via decarboxylation [2].

stereochemistry isomer-specific activity medicinal chemistry

Validated Research and Industrial Application Scenarios for (Z)-alpha-Phenylcinnamic Acid


Ion Transport and Chloride Channel Pharmacology Research

Utilize alpha-phenylcinnamate as a selective tool compound for investigating conductive chloride transport mechanisms, particularly in intestinal epithelial models. Its uncompetitive inhibition kinetics and distinct selectivity profile relative to other chloride channel blockers (diphenylamine-2-carboxylate, NPEB, SITS) enable precise dissection of transport pathways [1].

Agricultural Fungicide Discovery and Postharvest Disease Control

Apply α-phenylcinnamic acid in postharvest treatment of fruits to control anthracnose caused by Colletotrichum gloeosporioides. Demonstrated efficacy in reducing disease on mango fruit provides a basis for formulation development and field testing [2].

Stereospecific Chemical Synthesis and Stilbene Derivative Production

Employ (Z)-alpha-phenylcinnamic acid as a stereochemically defined starting material for the synthesis of cis-stilbene derivatives via decarboxylation, or for the preparation of enantiomerically enriched products through asymmetric hydrogenation using cinchona alkaloid-modified catalysts [3].

In Vitro Screening for Enzyme Inhibition (e.g., AKR1C3)

Screen (Z)-alpha-phenylcinnamic acid and its derivatives for inhibitory activity against aldo-keto reductase family enzymes (e.g., AKR1C3) as potential leads for hormone-dependent cancer therapeutics, noting that the cis-isomer may exhibit different potency compared to the trans-isomer .

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